molecular formula C13H19NO B7784333 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7784333
M. Wt: 205.30 g/mol
InChI Key: RGTTZMPTUIAPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H19NO. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of a methoxy group at the 6th position and three methyl groups at the 2nd, 2nd, and 4th positions of the tetrahydroquinoline ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific tetrahydroquinoline core structure combined with the methoxy and trimethyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 16558-30-8) is a quinoline derivative with notable biological activities. Its molecular formula is C13H19NOC_{13}H_{19}NO and it has a molecular weight of 205.3 g/mol. This compound has attracted attention in medicinal chemistry for its potential applications in various therapeutic areas.

Antibacterial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains such as E. coli and S. aureus .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli50
Related Quinoline DerivativeS. aureus100

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antiviral Activity

Quinoline derivatives are also noted for their antiviral properties. The compound has been studied for its effectiveness against several viral strains. For example, certain quinolines have shown activity against the HIV virus and other pathogens like the Ebola virus. This broad spectrum of activity underscores the potential of this compound in antiviral drug development .

Anticancer Potential

The anticancer properties of quinoline derivatives have been well-documented. Specific studies report that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
HeLa10Cytotoxicity observed
MCF-715Induction of apoptosis

These results highlight the potential role of this compound in cancer therapy .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various quinoline derivatives against clinical isolates. The findings indicated that this compound had comparable effectiveness to standard antibiotics like ciprofloxacin against resistant strains of bacteria.

Study on Antiviral Activity

Another research effort focused on the antiviral properties of quinoline compounds against Zika virus. The study demonstrated that certain derivatives significantly inhibited viral replication in vitro. This positions this compound as a candidate for further exploration in antiviral drug development .

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-7,9,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTTZMPTUIAPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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